molecular formula C18H29ClO B14358490 Benzene, 1-chloro-4-(dodecyloxy)- CAS No. 95248-99-0

Benzene, 1-chloro-4-(dodecyloxy)-

Cat. No.: B14358490
CAS No.: 95248-99-0
M. Wt: 296.9 g/mol
InChI Key: GTIYWLZJQXTEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-chloro-4-(dodecyloxy)- (CAS: Not explicitly listed in evidence), is a chloro-substituted benzene derivative featuring a dodecyloxy (O-C₁₂H₂₅) group at the para position. Its molecular formula is C₁₈H₂₉ClO, with a molecular weight of 296.45 g/mol.

Properties

CAS No.

95248-99-0

Molecular Formula

C18H29ClO

Molecular Weight

296.9 g/mol

IUPAC Name

1-chloro-4-dodecoxybenzene

InChI

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16H2,1H3

InChI Key

GTIYWLZJQXTEGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where benzene reacts with chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form chlorobenzene . The chlorobenzene is then reacted with dodecanol in the presence of a base to introduce the dodecyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves strict control of temperature, pressure, and the use of high-purity reagents to ensure consistent quality.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(dodecyloxy)- involves its interaction with various molecular targets. The chlorine atom and the dodecyloxy group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the dodecyloxy group can participate in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzene, 1-chloro-4-(dodecyloxy)- with structurally or functionally related benzene derivatives:

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Benzene, 1-chloro-4-(dodecyloxy)- C₁₈H₂₉ClO 296.45 Cl, dodecyloxy (O-C₁₂H₂₅) Hydrophobic surfactant precursor, potential liquid crystal
1-Chloro-4-(chloromethyl)benzene C₇H₆Cl₂ 160.90 Cl, chloromethyl Endocrine disruptor (rat studies); reactive intermediate
Benzene, 1-(chloromethyl)-4-methoxy C₈H₉ClO 156.61 Cl, methoxy Higher volatility; used in organic synthesis
1-Phenoxy-4-dodecylbenzene C₂₄H₃₄O 338.52 Phenoxy, dodecyl Hydrophobic; surfactant applications
1-(2-Chloroethoxy)-4-dodecylbenzene C₂₀H₃₃ClO₂ 340.45 Cl, ethoxy, dodecyl Intermediate in specialty chemicals
1-Bromo-2,4-bis(dodecyloxy)-5-iodobenzene C₃₀H₅₂BrIO₂ 651.55 Br, I, bis(dodecyloxy) High molecular weight; material science applications

Structural and Functional Comparisons

Substituent Effects on Reactivity and Solubility Chlorine vs. Alkoxy Groups: The presence of chlorine in Benzene, 1-chloro-4-(dodecyloxy)-, enhances electrophilic substitution reactivity compared to non-halogenated analogs like 1-phenoxy-4-dodecylbenzene. However, the bulky dodecyloxy group reduces solubility in polar solvents, contrasting with smaller substituents like methoxy (C₈H₉ClO) or chloromethyl (C₇H₆Cl₂) . Chain Length: The dodecyloxy group imparts significant hydrophobicity, similar to 1-phenoxy-4-dodecylbenzene (C₂₄H₃₄O). This contrasts with shorter-chain analogs like 1-(2-chloroethoxy)-4-dodecylbenzene (C₂₀H₃₃ClO₂), which retains partial solubility in ethanol or acetone .

Synthetic Challenges Synthesis of para-substituted benzene derivatives often requires optimization of bases and solvents. For example, in , attempts to synthesize a nitro-phenoxy derivative using K₂CO₃ or NaOH in ethanol/THF yielded low purity, highlighting the sensitivity of alkoxy-substituted systems to reaction conditions . Similar challenges likely apply to the target compound.

Toxicity and Biological Activity

  • 1-Chloro-4-(chloromethyl)benzene (C₇H₆Cl₂) demonstrated endocrine-disrupting effects in rat studies, suggesting that chloroalkyl-substituted benzenes may pose biological risks. The target compound’s larger size and reduced volatility might lower acute toxicity but warrant further study .

Material Science Applications

  • Compounds with multiple long-chain alkoxy groups, such as 1-bromo-2,4-bis(dodecyloxy)-5-iodobenzene (C₃₀H₅₂BrIO₂), exhibit liquid crystalline behavior due to their ordered hydrophobic domains. The target compound’s single dodecyloxy group may serve as a simpler model for such applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.